trans-1-Methyloctahydropyrrolo[3,4-b]pyridine
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Overview
Description
trans-1-Methyloctahydropyrrolo[3,4-b]pyridine: is a bicyclic nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Methyloctahydropyrrolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpyrrolidine with a suitable dienophile in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-1-Methyloctahydropyrrolo[3,4-b]pyridine can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.
Major Products Formed:
Scientific Research Applications
Chemistry: trans-1-Methyloctahydropyrrolo[3,4-b]pyridine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of trans-1-Methyloctahydropyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another bicyclic nitrogen-containing heterocycle with similar structural features.
1H-Pyrrolo[2,3-b]pyridine: A related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness: trans-1-Methyloctahydropyrrolo[3,4-b]pyridine is unique due to its specific arrangement of nitrogen atoms and the presence of a methyl group.
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(4aS,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
QVLUVOZDWSAEIP-YUMQZZPRSA-N |
Isomeric SMILES |
CN1CCC[C@@H]2[C@@H]1CNC2 |
Canonical SMILES |
CN1CCCC2C1CNC2 |
Origin of Product |
United States |
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